molecular formula C5H8N4O3 B6254042 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate CAS No. 685897-88-5

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate

Cat. No.: B6254042
CAS No.: 685897-88-5
M. Wt: 172.1
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Description

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a compound that belongs to the class of tetrazole derivatives. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate typically involves the reaction of ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate with ethylene glycol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is unique due to its hydroxyethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Properties

CAS No.

685897-88-5

Molecular Formula

C5H8N4O3

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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